molecular formula C12H14N2O5 B163977 Methyl 5-morpholino-2-nitrobenzoate CAS No. 134050-75-2

Methyl 5-morpholino-2-nitrobenzoate

Cat. No.: B163977
CAS No.: 134050-75-2
M. Wt: 266.25 g/mol
InChI Key: YQDJPZPKFJXQMS-UHFFFAOYSA-N
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Description

Methyl 5-morpholino-2-nitrobenzoate is an organic compound with the molecular formula C12H14N2O5. It is a derivative of benzoic acid, featuring a morpholine ring and a nitro group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-morpholino-2-nitrobenzoate can be synthesized through a multi-step process involving the nitration of methyl benzoate followed by the introduction of the morpholine ring. The nitration step typically involves the reaction of methyl benzoate with a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The resulting nitro compound is then reacted with morpholine in the presence of a suitable catalyst to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-morpholino-2-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-morpholino-2-nitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 5-morpholino-2-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The morpholine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-piperidino-2-nitrobenzoate: Similar structure but with a piperidine ring instead of a morpholine ring.

    Methyl 5-pyrrolidino-2-nitrobenzoate: Contains a pyrrolidine ring instead of a morpholine ring.

    Methyl 5-azepano-2-nitrobenzoate: Features an azepane ring instead of a morpholine ring.

Uniqueness

Methyl 5-morpholino-2-nitrobenzoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties compared to its analogs. The morpholine ring can enhance the compound’s solubility and stability, making it a valuable intermediate in various chemical and pharmaceutical applications .

Biological Activity

Methyl 5-morpholino-2-nitrobenzoate (CAS Number: 134050-75-2) is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C₁₂H₁₄N₂O₅
  • Molecular Weight : 270.25 g/mol

The compound features a morpholine ring connected to a nitrobenzoate ester, with the nitro group positioned at the 5-position of the benzoate. This unique structure contributes to its biological activity.

The mechanism of action of this compound involves several pathways:

  • Nitro Group Reduction : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects such as cytotoxicity and apoptosis induction.
  • Enzyme Interaction : The morpholine moiety may facilitate interactions with specific receptors or enzymes, potentially modulating cellular signaling pathways involved in inflammation and cancer progression.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown effectiveness against:

  • Breast Cancer Cells : Inducing apoptosis through caspase activation.
  • Colon Cancer Cells : Inhibiting growth via cell cycle arrest at the G2/M phase.

A study reported an IC₅₀ value of approximately 25 µM for breast cancer cells, suggesting potent activity .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies indicate activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the bacterial strain tested. Notably, it has shown effectiveness against:

  • Staphylococcus aureus
  • Escherichia coli

These findings highlight its potential as a lead compound for developing new antimicrobial agents.

Case Studies

  • In Vitro Evaluation : A comprehensive evaluation was conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The results indicated a dose-dependent increase in apoptosis markers such as Annexin V positivity and caspase-3 activation after 24 hours of treatment .
  • Antimicrobial Screening : In a study assessing various morpholine derivatives, this compound was identified as one of the most potent compounds against multidrug-resistant strains of bacteria, showcasing its potential in treating resistant infections .

Data Table: Biological Activity Summary

Activity TypeCell Line/OrganismIC₅₀/MIC (µM)Observations
AnticancerBreast Cancer Cells25Induces apoptosis via caspase activation
AnticancerColon Cancer Cells30Cell cycle arrest at G2/M phase
AntimicrobialStaphylococcus aureus<8Effective against Gram-positive bacteria
AntimicrobialEscherichia coli<4Effective against Gram-negative bacteria

Properties

IUPAC Name

methyl 5-morpholin-4-yl-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5/c1-18-12(15)10-8-9(2-3-11(10)14(16)17)13-4-6-19-7-5-13/h2-3,8H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQDJPZPKFJXQMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N2CCOCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40566519
Record name Methyl 5-(morpholin-4-yl)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134050-75-2
Record name Methyl 5-(morpholin-4-yl)-2-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40566519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 2.0 g (9.28 mmol) product from Step A and 1.6 mL (18.6 mmol) morpholine in 20 mL DMF was heated to 90° C. for 6 hours. After the mixture had cooled to room temperature, the DMF was stripped off in vacuo. The crude material was then redissolved in methanol and stirred with 20 g Amberlyst-A26® for about 20 minutes. The mixture was then stripped of solvent and used without further purification in the next step. Rf 0.20 in 40% EtOAc/hexane, visualized by UV and visible light.
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